Technical Monograph: 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine
Technical Monograph: 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine
Classification: Sulfonamide-Piperazine Scaffold (Building Block / Fragment)
CAS Registry Number: Not widely indexed (Analogous to CAS 950229-48-8 for the para-isomer)
Molecular Formula:
Executive Summary & Structural Architecture
This guide details the physicochemical profile, synthetic pathways, and medicinal utility of 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine . This molecule represents a "privileged structure" in medicinal chemistry, combining a basic piperazine core with a flexible sulfonamide linker and a halogenated aromatic ring.
Unlike the more common benzenesulfonyl derivatives (where sulfur acts directly on the ring), this molecule features a benzylsulfonyl (
Pharmacophore Analysis
The molecule functions as a tri-partite pharmacophore:
-
The Cationic Head (N-Methylpiperazine): At physiological pH (7.4), the distal
nitrogen ( ) is largely protonated, facilitating ionic interactions with aspartate/glutamate residues in receptor binding sites. -
The Dipolar Linker (Sulfonyl): The
moiety acts as a rigid hydrogen bond acceptor. The methylene spacer ( ) breaks conjugation with the aromatic ring, preventing electron withdrawal from the ring by the sulfonyl group. -
The Lipophilic Tail (3-Bromobenzyl): The meta-bromo substitution provides a handle for halogen bonding and increases lipophilicity (LogP modulation) to improve membrane permeability.
Synthetic Pathway & Process Chemistry
The synthesis of benzylsulfonyl-piperazines requires stricter thermal control than their benzenesulfonyl counterparts due to the potential for sulfur dioxide extrusion (Ramberg-Bäcklund-like instability) in the sulfonyl chloride precursor.
Retrosynthetic Logic
The most robust route involves the nucleophilic attack of 1-methylpiperazine on (3-bromophenyl)methanesulfonyl chloride .
Figure 1: Nucleophilic substitution pathway for sulfonamide formation.
Detailed Experimental Protocol
Objective: Synthesis of 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine (10 mmol scale).
Reagents:
-
(3-Bromophenyl)methanesulfonyl chloride (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Triethylamine (
) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1-methylpiperazine (1.10 g, 11 mmol) and DIPEA (1.94 g, 15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions of the reactive sulfonyl chloride.
-
Addition: Dissolve (3-bromophenyl)methanesulfonyl chloride (2.69 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup:
-
Quench with saturated
(aq). -
Extract the organic layer and wash with brine.
-
Note: Do not use acidic washes, as the basic N-methylpiperazine moiety will protonate and extract into the aqueous phase.
-
-
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
Yield Expectation: 85–95% (White to off-white solid).
Analytical Characterization Standards
To validate the structure, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 7.50 – 7.20 | Multiplet | 4H | Aromatic (Ar-H) |
| 1H | 4.35 | Singlet | 2H | Benzylic ( |
| 1H | 3.20 | Triplet (broad) | 4H | Piperazine ( |
| 1H | 2.45 | Triplet (broad) | 4H | Piperazine ( |
| 1H | 2.25 | Singlet | 3H | N-Methyl ( |
Note: The benzylic singlet at ~4.35 ppm is the diagnostic peak distinguishing this structure from benzenesulfonamides (which lack these protons).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Expected Parent Ion
:- Isotope: ~333.0 Da
- Isotope: ~335.0 Da
-
Pattern: A 1:1 doublet ratio indicates the presence of a single Bromine atom.
Medicinal Chemistry Applications
This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) . The specific combination of the sulfonyl linker and the piperazine tail allows it to serve as a versatile intermediate for several therapeutic classes.
Target Profiles
-
Chemokine Receptors (CCR/CXCR): The basic amine mimics the N-terminus of chemokine ligands, while the sulfonamide binds to the receptor's transmembrane bundle.
-
Kinase Inhibitors: The 3-bromo group allows for further functionalization via Suzuki-Miyaura coupling to attach heteroaryl "hinge binders."
-
Serotonin Antagonists (5-HT): Aryl-sulfonyl-piperazines are classic pharmacophores for 5-HT6 and 5-HT7 receptors.
Structural Logic & SAR Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional domains.
Stability & Handling (Safety)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the N-methylpiperazine moiety is hygroscopic.
-
Reactivity: The bromine atom is susceptible to lithium-halogen exchange; avoid contact with strong organolithium reagents unless intended for functionalization.
-
Toxicity: Treat as a potential irritant (Skin/Eye) and putative sensitizer due to the piperazine ring.
References
-
ChemicalBook. (2023). 1-Methylpiperazine: Properties and Applications.[1][2][3][4] Retrieved from
-
PubChem. (2025).[5][6][7] 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine (Analogous Structure Data). National Library of Medicine.[7] Retrieved from [7]
-
ChemScene. (2025). 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine (Isomer Data). Retrieved from
-
Moghimi, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Sulfonamide Hybrids. ACS Omega. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Bromobenzenesulfonyl chloride.[8][9] Retrieved from
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